2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features both phthalazinone and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium or nickel, and require precise control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phthalazinone hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties, making them useful for further applications in research and industry .
Scientific Research Applications
2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: This compound shares the indole moiety and is used in similar applications, such as fluorescence studies and material science.
1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives: These compounds are structurally related and have been studied for their anti-cancer properties.
Uniqueness
2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide is unique due to the combination of the phthalazinone and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(13-17-15-6-2-3-7-16(15)20(26)23-22-17)21-10-12-24-11-9-14-5-1-4-8-18(14)24/h1-9,11H,10,12-13H2,(H,21,25)(H,23,26) |
InChI Key |
CWWKYRLTTISCRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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